molecular formula C19H16N4O B4317398 N-(1H-benzimidazol-2-ylmethyl)-2-methylquinoline-4-carboxamide

N-(1H-benzimidazol-2-ylmethyl)-2-methylquinoline-4-carboxamide

Cat. No.: B4317398
M. Wt: 316.4 g/mol
InChI Key: RIIMEONQJAJJKH-UHFFFAOYSA-N
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Description

N-(1H-benzimidazol-2-ylmethyl)-2-methylquinoline-4-carboxamide is a complex organic compound that features both benzimidazole and quinoline moieties. These structures are known for their significant biological activities and are often found in pharmacologically active compounds. The benzimidazole ring is a bicyclic structure composed of a benzene ring fused to an imidazole ring, while the quinoline ring is a heterocyclic aromatic organic compound with a double-ring structure composed of a benzene ring fused to a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-methylquinoline-4-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 2-methylquinoline-4-carboxylic acid with 1H-benzimidazole-2-methylamine under dehydrating conditions. The reaction is often catalyzed by agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would include the precise control of reaction temperatures, pressures, and the use of catalysts to optimize the reaction conditions. Solvent recovery and recycling are also crucial to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(1H-benzimidazol-2-ylmethyl)-2-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, where halogenated derivatives can be formed using reagents like N-bromosuccinimide (NBS).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.

    Substitution: NBS in the presence of a solvent like dichloromethane (DCM).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Halogenated benzimidazole derivatives.

Scientific Research Applications

N-(1H-benzimidazol-2-ylmethyl)-2-methylquinoline-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.

    Biology: Investigated for its antimicrobial and antifungal activities due to the presence of the benzimidazole moiety.

    Medicine: Explored for its potential anticancer properties, as benzimidazole derivatives are known to inhibit tubulin polymerization.

    Industry: Utilized in the development of new materials with specific electronic properties, such as organic semiconductors.

Mechanism of Action

The mechanism of action of N-(1H-benzimidazol-2-ylmethyl)-2-methylquinoline-4-carboxamide involves its interaction with various molecular targets. In biological systems, the benzimidazole ring can bind to the colchicine binding site on tubulin, inhibiting its polymerization and thus disrupting microtubule formation. This leads to cell cycle arrest and apoptosis in cancer cells. The quinoline moiety can intercalate into DNA, further contributing to its anticancer activity by inhibiting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Such as albendazole and thiabendazole, known for their antiparasitic and antifungal activities.

    Quinoline derivatives: Such as chloroquine and quinine, used as antimalarial agents.

Uniqueness

N-(1H-benzimidazol-2-ylmethyl)-2-methylquinoline-4-carboxamide is unique due to the combination of both benzimidazole and quinoline rings in a single molecule, which imparts a broad spectrum of biological activities

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-2-methylquinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N4O/c1-12-10-14(13-6-2-3-7-15(13)21-12)19(24)20-11-18-22-16-8-4-5-9-17(16)23-18/h2-10H,11H2,1H3,(H,20,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIIMEONQJAJJKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)C(=O)NCC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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